3-(Pentafluorophenyl)propan-1-ol
Overview
Description
3-(Pentafluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H7F5O. It is characterized by the presence of a pentafluorophenyl group attached to a propanol backbone. This compound is of interest due to its unique chemical properties, which are influenced by the highly electronegative fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluorophenyl)propan-1-ol typically involves the reaction of pentafluorobenzene with propanal in the presence of a reducing agent. One common method is the reduction of the corresponding aldehyde using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-(Pentafluorophenyl)propanal, 3-(Pentafluorophenyl)propanoic acid.
Reduction: 3-(Pentafluorophenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pentafluorophenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Pentafluorophenyl)propan-1-ol is influenced by the presence of the pentafluorophenyl group, which enhances its reactivity and interaction with various molecular targets. The fluorine atoms increase the compound’s lipophilicity and electron-withdrawing capacity, affecting its binding affinity and selectivity towards specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)propan-1-ol
- 3-(Difluoromethyl)propan-1-ol
- 3-(Pentafluorophenyl)ethanol
Uniqueness
3-(Pentafluorophenyl)propan-1-ol is unique due to the presence of five fluorine atoms on the phenyl ring, which significantly alters its chemical and physical properties compared to other fluorinated alcohols. This high degree of fluorination imparts greater stability, reactivity, and potential for diverse applications .
Properties
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h15H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLNWTOENDVTRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=C(C(=C(C(=C1F)F)F)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507728 | |
Record name | 3-(Pentafluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1988-55-2 | |
Record name | 3-(Pentafluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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